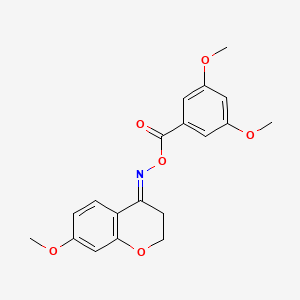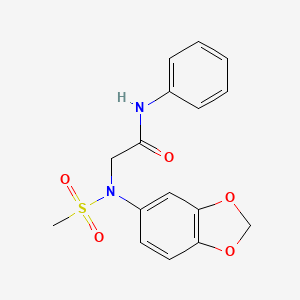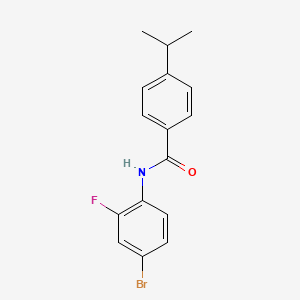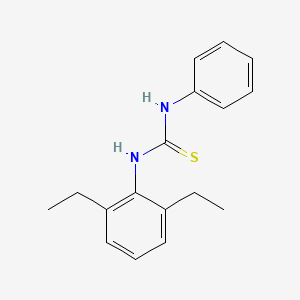![molecular formula C20H19N3O2 B5708081 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, also known as NPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors. In organic electronics, this compound has been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth. Specifically, this compound has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to have anti-inflammatory effects in vitro, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, this compound is relatively easy to synthesize using standard laboratory techniques. However, one limitation of using this compound is its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several potential future directions for research on 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of this compound. In addition, there is potential for the use of this compound in the fabrication of organic electronics, such as OLEDs. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases. Overall, the future of this compound research is promising and may lead to new discoveries and innovations in various fields.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde and 4-(1-piperidinyl)benzaldehyde with malononitrile in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of this compound.
properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-15-18(17-6-10-20(11-7-17)23(24)25)14-16-4-8-19(9-5-16)22-12-2-1-3-13-22/h4-11,14H,1-3,12-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEBBZQNVBGSPL-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)